![molecular formula C6H8O3 B3328429 (Z)-4-oxo-2-butenoic acid ethyl ester CAS No. 4628-68-6](/img/structure/B3328429.png)
(Z)-4-oxo-2-butenoic acid ethyl ester
Overview
Description
“(Z)-4-oxo-2-butenoic acid ethyl ester” is an ester, a type of organic compound derived from carboxylic acids and alcohols . Esters contain a carbonyl group with a second oxygen atom bonded to the carbon atom in the carbonyl group by a single bond . In an ester, the second oxygen atom bonds to another carbon atom .
Synthesis Analysis
Esters are produced by the reaction of acids with alcohols . For example, the ester ethyl acetate, CH3CO2CH2CH3, is formed when acetic acid reacts with ethanol . This process is known as esterification .Molecular Structure Analysis
Esters have the general formula RCOOR′, where R may be a hydrogen atom, an alkyl group, or an aryl group, and R′ may be an alkyl group or an aryl group but not a hydrogen atom . If it were a hydrogen atom, the compound would be a carboxylic acid .Chemical Reactions Analysis
Esters undergo various chemical reactions. One such reaction is hydrolysis, literally “splitting with water.” The hydrolysis of esters is catalyzed by either an acid or a base . Acidic hydrolysis is simply the reverse of esterification . The ester is heated with a large excess of water containing a strong-acid catalyst . Like esterification, the reaction is reversible and does not go to completion .Mechanism of Action
The mechanism for the hydrolysis of esters in the presence of a dilute acid (such as hydrochloric acid or sulfuric acid) acting as the catalyst involves several steps . The actual catalyst in this case is the hydroxonium ion, H3O+, present in all solutions of acids in water . In the first step, the ester takes a proton (a hydrogen ion) from the hydroxonium ion . The proton becomes attached to one of the lone pairs on the oxygen which is double-bonded to the carbon .
Future Directions
Esters are widely used in various industries, including the food and beverage industry, due to their pleasant odours and ability to contribute to the characteristic fragrances of fruits and flowers . Both natural and synthetic esters are used in perfumes and as flavouring agents . Future research may focus on understanding the function of genes involved in aroma metabolism, which could lead to the creation of specific aroma profiles in fermented beverages .
properties
IUPAC Name |
ethyl (Z)-4-oxobut-2-enoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O3/c1-2-9-6(8)4-3-5-7/h3-5H,2H2,1H3/b4-3- | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDGAEBKMHIPSAC-ARJAWSKDSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=CC=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C=C\C=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-4-oxo-2-butenoic acid ethyl ester |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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